Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)14-12(8-13(16)18-3)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJJJVOOUPHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722069 | |
| Record name | Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479550-63-5 | |
| Record name | Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate, enabling comparative analysis of substituent effects, reactivity, and applications:
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects
- Electron-Donating vs Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances resonance stabilization compared to the electron-withdrawing 4-chlorophenyl group in , affecting electronic distribution and reactivity in electrophilic aromatic substitution.
- Fluorinated Chains : Compounds like exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the target compound’s moderate lipophilicity .
Functional Group Influence
- Ester vs Carboxylic Acid : The methyl ester in the target compound reduces solubility in polar solvents compared to the carboxylic acid derivative , but enhances stability against hydrolysis.
- α,β-Unsaturated Ester (Enoate): The conjugated double bond in the target compound enables Michael addition reactivity, absent in saturated analogues like or .
Stereochemical and Steric Considerations
- The (S)-stereochemistry in and introduces chirality, critical for biological activity, whereas the target compound’s stereochemistry is unspecified in available data.
- Bulky substituents (e.g., sulfonyl-trichloroethoxy in ) hinder nucleophilic attack compared to the target compound’s less sterically crowded structure .
Biological Activity
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, including an acetamido group and a methoxyphenyl moiety, which contribute to its interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. The presence of the acetamido group allows for hydrogen bonding with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions are critical in modulating the activity of various enzymes and receptors within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetamido group can form hydrogen bonds, enhancing binding affinity to proteins or nucleic acids, while the methoxy group may influence lipophilicity and membrane permeability. This dual interaction mechanism suggests potential roles in various biological processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation or cell proliferation.
Biological Activities
Research indicates several promising biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study on Anti-inflammatory Activity
In another investigation focusing on its anti-inflammatory properties, this compound was administered to animal models exhibiting acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6 after treatment . This suggests its potential utility in managing inflammatory conditions.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)prop-2-enoate | Lacks acetamido group | Limited antimicrobial activity |
| Methyl 3-acetamido-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxyl group instead of methoxy | Enhanced antioxidant properties |
The presence of both acetamido and methoxy groups in this compound contributes to its distinct biological profile compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution reactions between 4-methoxyphenyl precursors and methyl 2-bromo-3-oxopropanoate under basic conditions. Key parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., THF or DMF), and catalysts like triethylamine. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane, yielding >90% purity after optimization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the prop-2-enoate backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemical confirmation, though single-crystal growth may require slow evaporation in dichloromethane .
Q. How can researchers achieve high-purity yields during synthesis?
Optimize solvent polarity to minimize by-products (e.g., use aprotic solvents like DMF). Employ gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane). Monitor reaction progress via TLC with UV visualization at 254 nm. Recrystallization from ethanol/water mixtures further enhances purity .
Q. What preliminary biological screening models assess its bioactivity?
Use in vitro assays such as:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination).
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution in its synthesis?
The reaction proceeds via a Michael addition mechanism, where the amine group of 4-methoxyphenyl precursors attacks the α,β-unsaturated carbonyl of methyl 2-bromo-3-oxopropanoate. Base catalysts (e.g., Et₃N) deprotonate the intermediate, stabilizing the enolate and driving the reaction forward. Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding .
Q. How do computational docking studies predict its interactions with biological targets?
Molecular docking (AutoDock Vina) reveals strong binding affinity (~−8.5 kcal/mol) to the ATP-binding pocket of protein kinases. The 4-methoxyphenyl group participates in hydrophobic interactions, while the acetamido moiety forms hydrogen bonds with catalytic lysine residues. MD simulations (100 ns) confirm stable binding .
Q. What strategies resolve contradictions in reported biological activity data?
- Control experiments : Test enantiopure vs. racemic forms (chiral HPLC separation).
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents; see Table 1).
- Assay standardization : Use consistent cell lines (e.g., THP-1 monocytes) and normalize to positive controls (e.g., dexamethasone for anti-inflammatory assays) .
Table 1 : Substituent Effects on Bioactivity
Q. How do substituent variations on the phenyl ring modulate pharmacological properties?
Electron-withdrawing groups (e.g., Cl, F) enhance binding to polar active sites (e.g., kinases) via halogen bonding. Bulky substituents (e.g., piperazinyl) improve solubility but may reduce membrane permeability. Methoxy groups balance lipophilicity and metabolic stability, making them favorable for CNS-targeted drugs .
Q. What advanced analytical methods differentiate structural isomers or degradation products?
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Isomers show retention time shifts (±0.5 min).
- 2D NMR (COSY, NOESY) : Resolve stereochemistry; NOE correlations confirm E/Z configurations.
- Stability studies : Accelerated degradation under UV light (ICH Q1B) identifies photolytic by-products .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
Challenges include exothermic side reactions (e.g., dimerization) and solvent recovery. Mitigation strategies:
- Batch-to-flow transition : Use microreactors for precise temperature control.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
